molecular formula C16H12Cl2N4O2S B4668215 1-(2,4-Dichlorophenyl)-3-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea

1-(2,4-Dichlorophenyl)-3-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No.: B4668215
M. Wt: 395.3 g/mol
InChI Key: YIMFLVAHKRWACU-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-3-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea is a synthetic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

The synthesis of 1-(2,4-Dichlorophenyl)-3-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea typically involves the reaction of 2,4-dichloroaniline with 2-methoxyphenyl isocyanate in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(2,4-Dichlorophenyl)-3-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.

    Medicine: Research is ongoing to explore its potential as an anti-cancer agent, with studies indicating its ability to inhibit the proliferation of cancer cells.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-3-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its antimicrobial or anti-cancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the disruption of cellular processes essential for the survival and proliferation of microorganisms or cancer cells .

Comparison with Similar Compounds

1-(2,4-Dichlorophenyl)-3-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea can be compared with other thiadiazole derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N4O2S/c1-24-13-5-3-2-4-10(13)14-21-22-16(25-14)20-15(23)19-12-7-6-9(17)8-11(12)18/h2-8H,1H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMFLVAHKRWACU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,4-Dichlorophenyl)-3-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea

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